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Compound of Interest

Compound Name: ETX1317 sodium

Cat. No.: B1192677 Get Quote

For drug development professionals and researchers at the forefront of combating antimicrobial

resistance, this guide provides a detailed comparison of ETX1317 sodium, a novel β-

lactamase inhibitor, against established market alternatives. Through an examination of its

mechanism, in-vitro efficacy, and available clinical data, this document aims to objectively

position ETX1317 within the current therapeutic landscape.

ETX1317 is a novel, broad-spectrum serine β-lactamase inhibitor of the diazabicyclooctane

(DBO) class.[1][2] It is the active component of the orally bioavailable prodrug ETX0282, which

is currently in clinical development in combination with the oral third-generation cephalosporin,

cefpodoxime proxetil, for the treatment of complicated urinary tract infections (cUTIs) caused

by multidrug-resistant Enterobacterales.[1][2][3] The development of an effective oral agent is

critical to address the growing need for community-based treatment of infections that would

otherwise require hospitalization for intravenous therapy.[1]

Mechanism of Action: A Reversible Covalent
Inhibitor
ETX1317 functions as a reversible, covalent inhibitor of Ambler class A, C, and D serine β-

lactamases.[4] The inhibitory action is achieved through the formation of a stable, covalent

acyl-enzyme complex with the catalytic serine residue in the active site of the β-lactamase.[4]

This acylation prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.[4]

Unlike some other inhibitors, ETX1317 is not a substrate for these enzymes, with a partition

ratio of approximately one, indicating high inhibitory efficiency.[5] For most serine β-
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lactamases, this covalent bond is reversible, allowing the inhibitor to dissociate in its original,

active form.[4] Notably, like other DBOs, ETX1317 is not active against class B metallo-β-

lactamases, which utilize a zinc ion for catalysis.[3]

The following diagram illustrates the general mechanism of action for serine β-lactamase

inhibitors like ETX1317.
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Caption: General mechanism of serine β-lactamase inhibition by ETX1317.

Comparative In-Vitro Efficacy
ETX1317 demonstrates potent in-vitro activity against a wide range of clinically significant β-

lactamases, often exceeding the potency of existing inhibitors like avibactam. The following

tables summarize the available comparative data.

Table 1: Comparative Inhibition of Purified β-Lactamases
(IC50 in μM)
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β-Lactamase Class ETX1317 Avibactam

CTX-M-15 A 0.002 0.009

SHV-5 A 0.036 0.23

KPC-2 A 0.043 0.18

TEM-1 A 0.003 6.9

AmpC P99 C 0.024 0.12

OXA-24/40 D 0.54 32

OXA-48 D 0.077 0.88

Data sourced from a 2020 study published in ACS Infectious Diseases. IC50 values were

determined after 60 minutes of incubation.[6]

Table 2: Comparative In-Vitro Activity Against
Enterobacterales (MIC90 in μg/mL)
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Organism/Enz
yme Profile

Cefpodoxime-
ETX1317 (1:2)

Ceftazidime-
Avibactam

Meropenem-
Vaborbactam

Imipenem-
Relebactam

ESBL-enriched

Enterobacteriace

ae

0.5 - - -

Carbapenem-

Resistant

Enterobacterales

(CRE)

- ≤8 - -

KPC-producing

Enterobacterales
- - ≤2 ≤2

Carbapenem-

nonsusceptible

E. coli

- - - 4

Carbapenem-

nonsusceptible

K. pneumoniae

- - - 4

Note: Direct head-to-head MIC90 data across the same panel of isolates is limited. The data

presented is compiled from various sources and should be interpreted with caution. The

cefpodoxime-ETX1317 data is against a collection of 910 ESBL-enriched Enterobacteriaceae

isolates from UTIs.[7][8] Ceftazidime-avibactam susceptibility breakpoint for

Enterobacteriaceae is ≤8 μg/mL.[9] Meropenem-vaborbactam has shown potent activity

against KPC-producing isolates.[5] Imipenem-relebactam MIC90 data is against carbapenem-

nonsusceptible isolates from Taiwan.[10]

Clinical Potential and Existing Alternatives
The combination of cefpodoxime proxetil and ETX0282 is being investigated as an oral therapy

for complicated urinary tract infections (cUTIs).[5] This positions it as a potential step-down

therapy or an initial oral treatment for less severe infections, a significant advantage over the

currently available intravenous-only novel β-lactam/β-lactamase inhibitor combinations.
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Table 3: Overview of ETX1317 and Key Competitors

Feature
ETX1317 (with
Cefpodoxime)

Avibactam
(with
Ceftazidime)

Vaborbactam
(with
Meropenem)

Relebactam
(with
Imipenem/Cila
statin)

Administration Oral (Prodrug) Intravenous Intravenous Intravenous

Inhibitor Class
Diazabicycloocta

ne (DBO)

Diazabicycloocta

ne (DBO)
Boronic Acid

Diazabicycloocta

ne (DBO)

β-Lactamase

Spectrum
Classes A, C, D

Classes A, C,

some D
Classes A, C Classes A, C

Target

Pathogens
Enterobacterales

Enterobacterales

, P. aeruginosa

Carbapenem-

Resistant

Enterobacterales

(CRE), primarily

KPC-producers

CRE, P.

aeruginosa

Indication (cUTI) Investigational Approved Approved Approved

Clinical Efficacy of Existing Inhibitors in cUTI
Ceftazidime-Avibactam: Has demonstrated efficacy in treating cUTIs, including those caused

by ceftazidime-resistant Gram-negative bacteria.[11]

Meropenem-Vaborbactam: In the TANGO I clinical trial for cUTI, meropenem-vaborbactam

was found to be superior to piperacillin-tazobactam for overall success (a composite of

clinical cure and microbial eradication).[5][6] The overall success rate was approximately

98% for meropenem-vaborbactam compared to 94% for piperacillin-tazobactam.[12]

Imipenem-Relebactam: A Phase II study in patients with complicated UTIs met its primary

endpoint, and subsequent Phase III trials are ongoing.[13]

Experimental Protocols
β-Lactamase Inhibition Assay
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The inhibitory activity of ETX1317 and comparator agents against purified β-lactamase

enzymes is typically measured using a continuous absorbance assay. The turnover of a

chromogenic substrate, such as nitrocefin, is monitored in the presence of varying

concentrations of the inhibitor. The reaction progress curves are then fit to a second-order

kinetic model to determine parameters like the half-maximal inhibitory concentration (IC50).[14]

The following diagram outlines the general workflow for determining β-lactamase inhibition.

Experimental Workflow
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Add inhibitor to enzyme
(various concentrations)

Incubate for a
defined period

Add chromogenic substrate
(e.g., Nitrocefin)

Monitor absorbance change
over time

Calculate kinetic parameters
(e.g., IC50)

Click to download full resolution via product page

Caption: Workflow for β-lactamase inhibition assay.
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Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of β-lactam antibiotics in combination with β-

lactamase inhibitors are determined using broth microdilution methods according to Clinical

and Laboratory Standards Institute (CLSI) guidelines. For combinations where the inhibitor also

has intrinsic antibacterial activity, such as ETX1317, a fixed ratio of the β-lactam to the inhibitor

(e.g., 1:2 for cefpodoxime-ETX1317) is often used to better reflect the contribution of both

components.[2]

Conclusion
ETX1317 sodium, as part of an oral combination with cefpodoxime, presents a promising

clinical potential, particularly in the management of complicated urinary tract infections caused

by multidrug-resistant Enterobacterales. Its high in-vitro potency and broader spectrum of

inhibition compared to avibactam are significant advantages. The key differentiating factor for

the cefpodoxime-ETX1317 combination is its oral route of administration, which could offer a

substantial benefit in the clinical setting by facilitating earlier hospital discharge and outpatient

treatment. Further clinical trial data will be crucial to fully delineate its efficacy and safety profile

relative to the established intravenous therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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